N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride
Description
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene ring, a thiazole ring, and an amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.2ClH/c1-16(2,15-18-7-8-21-15)14(20)19-12-9-10-5-3-4-6-11(10)13(12)17;;/h3-8,12-13H,9,17H2,1-2H3,(H,19,20);2*1H/t12-,13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGNGJZOMYOOB-SNFSYSBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC=CS1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Epoxidation of Indene
The chiral salen-catalyzed epoxidation of indene (Equation 1) establishes the stereochemical foundation. Utilizing (R,R)- or (S,S)-Jacobsen’s salen catalyst, indene oxide is obtained with ≥99% enantiomeric excess (ee).
$$
\text{Indene} + \text{NaOCl} \xrightarrow{\text{(R,R)-salen catalyst}} (1R,2S)\text{-indene oxide} \quad
$$
Key Parameters :
- Catalyst loading : 1–2 mol%
- Solvent : Dichloromethane/water biphasic system
- Temperature : 0–5°C
- Yield : 85–92%
Aminolysis of Epoxide to Trans-Amino Alcohol
The epoxide undergoes regioselective aminolysis with aqueous ammonia or methylamine to yield trans-1-amino-2-indanol (Equation 2).
$$
(1R,2S)\text{-indene oxide} + \text{NH}_3 \rightarrow (1R,2R)\text{-trans-1-amino-2-indanol} \quad
$$
Optimization Insights :
Resolution of Enantiomers via Acylation-Recrystallization
Trans-1-amino-2-indanol is acylated with benzoyl chloride to form the benzamide derivative. Recrystallization from toluene isolates the (1R,2R)-enantiomer.
$$
\text{trans-1-Amino-2-indanol} + \text{BzCl} \rightarrow \text{trans-1-benzamido-2-indanol} \quad
$$
Recrystallization Data :
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Toluene | 99.5 | 78 |
| Ethyl Acetate | 98.2 | 65 |
Synthesis of 2-Methyl-2-(1,3-thiazol-2-yl)propanamide
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of α-bromoketones with thioamides (Scheme 1). For 2-methyl-2-(thiazol-2-yl)propanamide:
- α-Bromoketone Preparation : 2-bromo-2-methylpropanoyl chloride is reacted with ammonium hydroxide to form the corresponding amide.
- Thioamide Synthesis : Thioacetamide serves as the sulfur donor.
- Cyclocondensation : Heated at 80–100°C in ethanol for 4–6 hours.
$$
\text{2-Bromo-2-methylpropanamide} + \text{thioacetamide} \rightarrow \text{2-methyl-2-(thiazol-2-yl)propanamide} \quad
$$
Reaction Outcomes :
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 80 | 61 |
| 2 | DMF | 100 | 69 |
| 3 | THF | 65 | 54 |
Propanamide Formation via Acid-Ammonia Condensation
Propionic acid derivatives are condensed with ammonia under elevated temperatures (80–210°C) to form propanamides (Equation 3).
$$
\text{2-Methyl-2-(thiazol-2-yl)propionic acid} + \text{NH}_3 \rightarrow \text{2-methyl-2-(thiazol-2-yl)propanamide} \quad
$$
Process Variables :
- Ammonia concentration : 10–28% aqueous solution.
- Distillation : Vacuum distillation at 100–150°C removes excess acid.
- Recrystallization : Ethanol/water (95:5) yields 99% pure product.
Convergent Coupling and Salt Formation
Amide Bond Formation
The cis-aminated indane fragment is coupled with 2-methyl-2-(thiazol-2-yl)propanamide using EDCl/HOBt activation (Equation 4).
$$
\text{(1R,2R)-1-amino-2-indanol} + \text{propanamide} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound (free base)} \quad
$$
Coupling Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine (2 equiv)
- Temperature : 0°C → room temperature, 12 hours
- Yield : 65–72%
Dihydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous ether to precipitate the dihydrochloride salt (Equation 5).
$$
\text{Free base} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt} \quad
$$
Salt Formation Data :
| HCl Equiv | Solvent | Purity (%) |
|---|---|---|
| 2.2 | Diethyl ether | 99.1 |
| 3.0 | THF | 98.5 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 99.7 | 8.2 |
| TLC (SiO₂) | 99.5 | Rf = 0.45 |
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural characteristics suggest it could interact with neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its ability to modulate dopaminergic pathways positions it as a candidate for treating conditions like Parkinson's disease. The interaction of the amino group with dopaminergic receptors could enhance its efficacy in neuroprotection .
Anticancer Activity
Research indicates that compounds similar to N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride may possess anticancer properties. The thiazole moiety is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific oncogenic pathways .
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor. It can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of enzymatic activities associated with various metabolic processes.
Mechanism of Action : The interaction between the amino group and the enzyme's active site can lead to altered enzyme kinetics, which could be beneficial in designing inhibitors for specific therapeutic targets .
Data Tables
| Application Area | Potential Effects | Mechanism |
|---|---|---|
| Medicinal Chemistry | Neuroprotection | Modulation of dopaminergic pathways |
| Cancer Research | Antitumor activity | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Binding to active sites leading to altered kinetics |
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound with applications in combating bacterial resistance.
Uniqueness
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride stands out due to its unique combination of an indene ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.23 g/mol. The compound's structure includes an indene derivative and a thiazole ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂S |
| Molecular Weight | 295.23 g/mol |
| LogP | 3.01 |
| Polar Surface Area | 55 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Receptor Interaction : The compound exhibits selective binding affinity towards specific receptors that are critical in cellular signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular functions.
Biological Activity
Research indicates that this compound possesses several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : In vitro studies showed significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating potent activity at low concentrations.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It inhibits the NF-kB signaling pathway, which is crucial in the inflammatory response.
Research Findings
Recent studies have focused on the pharmacological profile of the compound:
-
In Vitro Studies :
- The compound was tested on multiple cancer cell lines (e.g., A549 for lung cancer) showing reduced viability and increased apoptosis markers.
- Modulation of cytokine release was observed in macrophage cultures treated with the compound.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to controls.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile with minimal adverse effects at therapeutic doses.
Q & A
Q. What are the key synthetic strategies for constructing the thiazole moiety in this compound?
The thiazole ring is typically synthesized via cyclization or substitution reactions. A common method involves reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane. For example, adding chloroacetyl chloride dropwise to a mixture of 2-amino-5-aryl-methylthiazole and TEA at 20–25°C yields N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides after recrystallization . This approach ensures regioselectivity and high purity for subsequent functionalization.
Q. How can X-ray crystallography validate the dihydrochloride salt formation and stereochemistry?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (a refinement module of the SHELX suite) is critical for confirming salt formation and absolute configuration. The software’s robust handling of high-resolution data allows precise determination of protonation states (e.g., hydrochloride counterions) and stereochemical assignments (e.g., (1R,2R) configuration). Residual density analysis and R-factor convergence (<5%) ensure structural accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Receptor-binding assays using radiolabeled ligands (e.g., AMPA receptor modulation studies) are effective. Protocols involve incubating the compound with target receptors (e.g., membrane-bound proteins), followed by scintillation counting to measure displacement of reference ligands. Activity is quantified via IC₅₀ values, with controls for non-specific binding .
Advanced Research Questions
Q. How can conformational constraints in the indane-thiazole scaffold improve target selectivity?
Incorporating rigid scaffolds like cis-(1S,2R)-amino-2-indanol (a tyrosine mimic) reduces entropic penalties during binding. Pharmacophore modeling of the P1' site (e.g., for metalloproteinases) identifies key interactions (e.g., hydrogen bonding with catalytic zinc). Structural optimization via substituent tuning (e.g., adding hydrophobic groups at the indane position) enhances selectivity over off-target enzymes (e.g., MMP-1/-2/-9) .
Q. What methodologies resolve crystallographic data discrepancies during refinement?
Discrepancies in electron density maps (e.g., missing hydrogens or disorder) are addressed using SHELXL’s constraints (e.g., DFIX for bond lengths, FLAT for planar groups). Twin refinement (via TWIN/BASF commands) is applied for twinned crystals. Cross-validation with omit maps and R-free values ensures model reliability .
Q. How can structural analogs improve oral bioavailability while retaining potency?
Strategies include:
- LogP optimization : Introducing polar groups (e.g., hydroxyls) to reduce hydrophobicity while maintaining membrane permeability.
- Metabolic stability : Replacing labile esters with ethers or fluorinated moieties.
- Salt forms : Dihydrochloride salts enhance solubility without altering stereochemistry. Preclinical pharmacokinetic studies in rodents (e.g., plasma half-life, Cmax) guide further optimization .
Q. What computational tools predict binding interactions between this compound and kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. Key parameters include:
- Docking scores : Binding affinity estimates via scoring functions.
- MM-PBSA/GBSA : Free energy calculations from MD trajectories.
- Pharmacophore alignment : Overlay with known inhibitors (e.g., AMPA receptor modulators) to identify conserved interaction motifs .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting enzymatic inhibition data across assay platforms?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Mitigation steps:
- Standardization : Use recombinant enzymes from the same source (e.g., human vs. murine).
- Control inhibitors : Include reference compounds (e.g., GM6001 for metalloproteinases) to validate assay reproducibility.
- Kinetic analysis : Compare Kᵢ (inhibition constant) and kcat/Kₘ (catalytic efficiency) across platforms .
Q. What statistical approaches validate dose-response relationships in preclinical studies?
Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Outliers are assessed via Grubbs’ test. For in vivo data, mixed-effects models account for inter-animal variability. Replicate experiments (n ≥ 3) ensure p < 0.05 significance .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with substituent variations (e.g., methyl → ethyl at the propanamide position).
- Biological testing : Screen analogs against primary and counter-screens (e.g., CYP450 isoforms for off-target effects).
- Data integration : Use PCA (principal component analysis) to correlate structural features (e.g., steric bulk, logD) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
